molecular formula C8H13ClN2O4 B140140 (S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid CAS No. 159141-33-0

(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid

Cat. No.: B140140
CAS No.: 159141-33-0
M. Wt: 236.65 g/mol
InChI Key: JAKFXLPGGKWCLJ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which includes both (S) and ® configurations, making it an interesting subject for research in stereochemistry and its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the amidation of a suitable amino acid derivative with ®-2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and often involves techniques such as crystallization or chromatography to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Amino-2-(®-2-bromopropanamido)-5-oxopentanoic acid: Similar structure but with a bromine atom instead of chlorine.

    (S)-5-Amino-2-(®-2-fluoropropanamido)-5-oxopentanoic acid: Similar structure but with a fluorine atom instead of chlorine.

    (S)-5-Amino-2-(®-2-hydroxypropanamido)-5-oxopentanoic acid: Similar structure but with a hydroxyl group instead of chlorine.

Uniqueness

The uniqueness of (S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid lies in its specific stereochemistry and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2R)-2-chloropropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKFXLPGGKWCLJ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570268
Record name N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159141-33-0
Record name N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.